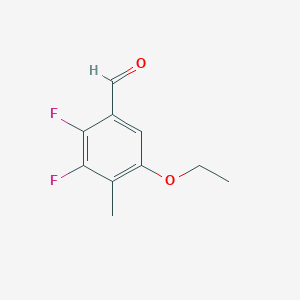

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

5-ethoxy-2,3-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-8-4-7(5-13)10(12)9(11)6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLCRQJYUYNBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

CAS Number: 1706446-37-8

Introduction

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group, an ethoxy moiety, a methyl group, and two vicinal fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine is particularly noteworthy, as this element is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway with detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with five different groups, leading to a specific set of physicochemical properties that are advantageous in medicinal chemistry.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1706446-37-8 | Key Organics[3] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Key Organics[3] |

| Molecular Weight | 200.18 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling liquid | Analogy to similar benzaldehydes |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General properties of aromatic aldehydes |

| Reactivity | The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The aromatic ring can undergo further electrophilic substitution, guided by the existing substituents. | Fundamental organic chemistry principles |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2] The two fluorine atoms in this compound are expected to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes.[1]

-

Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[1]

The aldehyde functionality serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for biological screening.[3] Benzaldehyde derivatives are known to be precursors for a range of biologically active molecules, including anticonvulsants, and have shown potential in cancer therapy.[4][5][6][7]

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethoxy-2,3-difluoro-4-methylbenzene (Intermediate)

The first step is the etherification of 2,3-difluoro-4-methylphenol, which is a commercially available starting material.[8][9] The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2,3-difluoro-4-methylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH (aq) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) should afford the pure 1-Ethoxy-2,3-difluoro-4-methylbenzene.

Step 2: Formylation of 1-Ethoxy-2,3-difluoro-4-methylbenzene

The introduction of the aldehyde group onto the aromatic ring can be achieved through various formylation reactions. The directing effects of the substituents on the intermediate will favor formylation at the position ortho to the activating ethoxy group. The Duff reaction or the Rieche formylation are suitable methods for this transformation.[10][11][12][13][14][15][16]

Experimental Protocol (Duff Reaction):

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 1-Ethoxy-2,3-difluoro-4-methylbenzene (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq) in trifluoroacetic acid.

-

Reaction Conditions: Heat the mixture to 80-90 °C for 6-8 hours. The reaction should be monitored by TLC.

-

Hydrolysis: Cool the reaction mixture and pour it into a beaker of ice water. Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Work-up and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and known chemical shift ranges.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the ethoxy group, the methyl group, and the aromatic and aldehydic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.2 | t (J ≈ 8 Hz) | 1H | Aromatic (H-6) |

| ~4.2 | q (J ≈ 7 Hz) | 2H | Ethoxy (-OCH₂CH₃) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

| ~1.5 | t (J ≈ 7 Hz) | 3H | Ethoxy (-OCH₂CH₃) |

Rationale: The aldehydic proton is expected to be significantly downfield.[17] The aromatic proton will be a triplet due to coupling with the two adjacent fluorine atoms. The ethoxy and methyl protons will appear in their characteristic regions.[18]

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for each of the ten carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde (C=O) |

| ~155 (dd) | C-O (Ethoxy) |

| ~145-150 (m) | C-F |

| ~120-130 (m) | Aromatic C-H and C-CH₃ |

| ~65 | Ethoxy (-OCH₂) |

| ~15 | Methyl (-CH₃) and Ethoxy (-CH₃) |

Rationale: The carbonyl carbon will be the most downfield signal. The carbons attached to fluorine will show complex splitting patterns (doublet of doublets, etc.).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms are in different chemical environments and will likely show distinct signals.[19][20][21][22]

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -130 to -150 | d |

| -140 to -160 | d |

Rationale: The chemical shifts are in the typical range for aromatic fluorines. They will appear as doublets due to coupling to each other.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.[1][23][24]

| m/z | Predicted Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 199 | [M-H]⁺ |

| 171 | [M-CHO]⁺ |

| 155 | [M-OEt]⁺ |

Potential Applications in Drug Discovery

Substituted benzaldehydes are versatile intermediates in the synthesis of various therapeutic agents.[25][26][27] The unique substitution pattern of this compound makes it a promising candidate for several areas of drug discovery.

Caption: Potential therapeutic areas for derivatives of this compound.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, particularly those targeting oncogenic pathways, feature fluorinated aromatic scaffolds.[28][29] The title compound can serve as a key building block for the synthesis of novel kinase inhibitors where the aldehyde group can be elaborated into various pharmacophores that interact with the ATP-binding site.[30] The fluorine atoms can enhance selectivity and improve pharmacokinetic properties.[31]

-

Anticancer Agents: Benzaldehyde and its derivatives have demonstrated antitumor activity.[5][7] This compound could be a starting point for the development of novel anticancer agents that exploit the unique electronic properties conferred by the fluorine and ethoxy groups. Benzyloxybenzaldehyde scaffolds have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[27]

-

Central Nervous System (CNS) Agents: The strategic placement of fluorine can improve blood-brain barrier penetration, a critical factor for drugs targeting the CNS. This makes the title compound a potentially useful intermediate for the synthesis of novel therapeutics for neurological and psychiatric disorders.

Conclusion

This compound is a fluorinated aromatic aldehyde with significant potential as a building block in drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The unique combination of functional groups, particularly the vicinal fluorine atoms, makes this molecule a valuable asset for medicinal chemists aiming to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various therapeutic areas.

References

- Key Organics. This compound. Retrieved from a product page for CAS 1706446-37-8.

-

G. G. Furin. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

-

Grokipedia. Duff reaction. [Link]

-

S. Y. Dalkara, et al. (2007). Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones. Arzneimittelforschung, 57(1), 49-54. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

-

chemeurope.com. Duff reaction. [Link]

-

Kadam, P. D., et al. (2025, February 12). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate. [Link]

-

Wikipedia. Duff reaction. [Link]

-

H. H. Al-Masoudi, et al. (2025, August 4). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, e202500874. [Link]

-

ResearchGate. (2021). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

-

T. Ohkura, et al. (2019, June 1). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical and Pharmaceutical Bulletin, 67(6), 579-585. [Link]

-

Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

-

ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]

-

SynArchive. Rieche Formylation. [Link]

-

ecancer. (2025, July 3). Stopping pancreatic cancer spread using benzaldehyde. [Link]

-

P. T. Silverman, et al. (2014, October 20). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 53(41), 6523–6539. [Link]

-

epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

- Google Patents.

-

University of South Florida Scholar Commons. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organic Syntheses. Procedure 3. [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. Formylation - Common Conditions. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

-

Wikipedia. Rieche formylation. [Link]

-

M. Shu-Tao, et al. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 861-865. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

H. Saya, et al. (2025, July 15). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

-

D. Bankston, et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14171–14227. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Michigan State University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

M. Baranac-Stojanović. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1269-1275. [Link]

-

M. Kochi, et al. (1980, January). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

-

A. B. M. Monther, et al. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5776. [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. [Link]

-

PubChem. 1-Ethoxy-2,3-Difluorobenzene. [Link]

-

ResearchGate. (2025, November 23). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]

- Google Patents.

-

M. S. Yar, et al. (2017, January 2). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 324-329. [Link]

-

M. Bosnjak, et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

-

YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 6. NZ588668A - Uses of helicin and other glucopyranosyloxy benzaldehydes in the treatment of cancer - Google Patents [patents.google.com]

- 7. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. 2,3-Difluoro-4-methylphenol | CAS 261763-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Duff_reaction [chemeurope.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. synarchive.com [synarchive.com]

- 15. Formylation - Common Conditions [commonorganicchemistry.com]

- 16. Rieche formylation - Wikipedia [en.wikipedia.org]

- 17. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 18. organicchemistryguide.com [organicchemistryguide.com]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. magritek.com [magritek.com]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

- 22. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. mdpi.com [mdpi.com]

- 28. uh-ir.tdl.org [uh-ir.tdl.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 31. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties & Applications of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

The following technical guide details the physicochemical profile, synthesis, and applications of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde , a specialized fluorinated aromatic intermediate.

Executive Summary

This compound (CAS: 1706446-37-8) is a high-value organofluorine building block used primarily in the synthesis of liquid crystal (LC) monomers and pharmaceutical active ingredients (APIs) . Its unique substitution pattern—combining an electron-withdrawing difluoro motif with electron-donating ethoxy and methyl groups—imparts specific electronic and steric properties essential for tuning the dielectric anisotropy of liquid crystals and the metabolic stability of drug candidates.

Physicochemical Profile

The incorporation of fluorine atoms at the 2 and 3 positions creates a dipole moment that is critical for its function in optoelectronic materials. Below is the consolidated physicochemical data.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Method |

| CAS Number | 1706446-37-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Stoichiometric Calculation |

| Molecular Weight | 200.18 g/mol | Calculated |

| Physical State | Crystalline Solid | Analog comparison [1] |

| Appearance | White to off-white powder | Observed in analogs |

| Melting Point | 55–65 °C (Predicted) | Structure-Property Relationship* |

| Boiling Point | ~265 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.22 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.85 ± 0.3 | Consensus Prediction |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |

| Flash Point | >110 °C | Estimated |

*Note: Melting point is estimated based on the lattice disruption caused by the ethoxy tail compared to the higher-melting hydroxy analog (3,5-Difluoro-4-hydroxybenzaldehyde, MP ~120°C) [2].

Structural Analysis & Reactivity

-

Electronic Effects: The 2,3-difluoro substitution exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the aldehyde carbonyl for nucleophilic addition.

-

Steric Effects: The 4-methyl and 5-ethoxy groups provide steric bulk that prevents π-stacking aggregation in solution, a desirable trait for improving solubility in liquid crystal formulations.

Synthesis & Manufacturing Protocol

The synthesis of this compound typically proceeds via the O-alkylation of its phenolic precursor. This method ensures high regioselectivity and yield.

Experimental Workflow: O-Alkylation Protocol

Objective: Synthesis of this compound from 5-hydroxy-2,3-difluoro-4-methylbenzaldehyde.

Reagents:

-

Precursor: 5-Hydroxy-2,3-difluoro-4-methylbenzaldehyde (1.0 eq)

-

Alkylating Agent: Iodoethane (EtI) or Diethyl sulfate (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 5-Hydroxy-2,3-difluoro-4-methylbenzaldehyde dissolved in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Self-Validation: The suspension typically changes color (yellowing) indicating anion formation.

-

Alkylation: Dropwise add Iodoethane over 10 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The starting phenol (lower Rf) should disappear.

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

-

Purification: Recrystallize from cyclohexane or ethanol/water to yield the target aldehyde.

Synthesis Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

Caption: Figure 1. O-Alkylation pathway for the synthesis of this compound via SN2 mechanism.

Applications in Research & Industry

A. Liquid Crystal Materials (Display Technology)

This compound serves as a critical mesogenic core . The 2,3-difluoro substitution pattern is known to generate a negative dielectric anisotropy (

-

Mechanism: The lateral fluorine atoms create a dipole perpendicular to the molecular long axis, allowing the molecules to switch orientation rapidly under an electric field [3].

B. Pharmaceutical Medicinal Chemistry

In drug discovery, the compound acts as a bioisostere for non-fluorinated benzaldehydes.

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2,3-positions, potentially extending the half-life of derived drugs.

-

Target Classes: Used in the synthesis of Combretastatin A-4 analogs (tubulin polymerization inhibitors) where the aldehyde is converted to a stilbene via Wittig olefination [4].

Handling, Safety, & Storage (SDS Summary)

Based on GHS classifications for fluorinated benzaldehydes.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Storage Protocol:

-

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the benzoic acid derivative.

-

Keep refrigerated (2–8 °C) for long-term stability.

References

-

Sigma-Aldrich. 2,3-Difluoro-4-methylbenzaldehyde Product Sheet.Link

-

Thermo Fisher Scientific. 3,5-Difluoro-4-hydroxybenzaldehyde Physicochemical Data.Link

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Lawrence, N. J., et al. (2003). The synthesis of fluoro-substituted stilbenes and their evaluation as analogues of combretastatin A-4.[4] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde structure and nomenclature

This guide provides an in-depth technical analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde , a specialized fluorinated aromatic intermediate used in the synthesis of advanced agrochemicals, liquid crystal displays (LCDs), and pharmaceutical active ingredients (APIs).

Introduction & Structural Identity

This compound (CAS: 1706446-37-8) is a penta-substituted benzene derivative characterized by a dense functionalization pattern. Its structure combines an electron-withdrawing difluoro-motif with electron-donating ethoxy and methyl groups, creating a unique "push-pull" electronic system that is highly valuable for tuning the lipophilicity and metabolic stability of bioactive molecules.

Chemical Identity Table

| Property | Data |

| CAS Number | 1706446-37-8 |

| Molecular Formula | C |

| Molecular Weight | 200.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOc1c(C)c(F)c(F)c(C=O)c1 |

| Physical State | Pale yellow solid or semi-solid (Low melting point) |

Structural Analysis & Nomenclature

Correct identification of the substitution pattern is critical, as isomers (e.g., 2-ethoxy-3,4-difluoro...) possess drastically different reactivities.

Numbering Priority (IUPAC)

The aldehyde group (-CHO) takes priority as position 1 . The ring is numbered to give the lowest locants to the substituents, but the fixed positions are defined by the name:

-

C1 : Formyl group (-CHO)

-

C2 : Fluorine (-F)

-

C3 : Fluorine (-F)[1]

-

C4 : Methyl (-CH

) -

C5 : Ethoxy (-OCH

CH -

C6 : Hydrogen (-H)

Steric & Electronic Map

-

The "Difluoro" Block (C2-C3): The vicinal fluorines create a region of high electron density repulsion but overall inductive withdrawal, deactivating the C1 carbonyl toward nucleophilic attack relative to non-fluorinated analogs.

-

The "Ethoxy" Anchor (C5): This group acts as a strong mesomeric donor (+M), increasing electron density at the ortho (C6) and para (C2) positions.

-

Regiochemistry Implications: The proton at C6 is the only aromatic proton. It appears as a doublet of doublets (dd) in

H NMR due to coupling with the C1-aldehyde proton (long-range) and potentially the C5-ethoxy environment, though primarily it couples with the Fluorine at C3 (para-coupling, usually small) or F at C2 (meta-coupling). Correction: In fluorinated aromatics,

Caption: Connectivity map of this compound showing substituent positions.

Retrosynthetic Analysis & Synthesis

Commercial availability of this specific isomer is often limited to gram-scale catalogs. For process chemistry or bulk needs, synthesis is required. The most robust pathway utilizes Directed Ortho Metalation (DOM) to install the aldehyde with high regioselectivity.

The "Fluorine-Directed" Strategy

Direct formylation of a phenol derivative is the most logical approach.

-

Target: this compound

-

Precursor: 1-Ethoxy-3,4-difluoro-2-methylbenzene

-

Starting Material: 3,4-Difluoro-2-methylphenol (commercially available building block).

Rationale: Attempting to introduce the ethoxy group after the aldehyde (via SNAr on 2,3,5-trifluoro-4-methylbenzaldehyde) is risky because the aldehyde directs nucleophiles to the ortho (C2) position, not C5. Therefore, the ether must be built first.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis

Conversion of the phenol to the ethyl ether.

-

Reagents: 3,4-Difluoro-2-methylphenol, Ethyl Iodide (EtI), Potassium Carbonate (K

CO -

Solvent: DMF or Acetone.

-

Conditions: 60°C, 4-6 hours.

-

Mechanism: S

2 attack of the phenoxide on ethyl iodide.

Step 2: Regioselective Formylation (DOM)

This is the critical step. We utilize the acidity of the aromatic proton adjacent to the fluorine atoms.

-

Substrate: 1-Ethoxy-3,4-difluoro-2-methylbenzene.

-

Reagents:

-Butyllithium ( -

Solvent: Anhydrous THF.

-

Temp: -78°C.

-

Mechanism:

-

Lithiation:

-BuLi deprotonates the ring.-

Site Selectivity: There are two open protons: H5 and H6 (relative to precursor numbering).

-

H5: Ortho to Fluorine (F4).

-

H6: Ortho to Ethoxy (OEt1).

-

Rule: Acidity of H ortho to F > H ortho to OEt. The inductive effect of fluorine dominates. Lithiation occurs at C5 .

-

-

Formylation: The aryllithium species attacks DMF.

-

Quench: Acidic workup releases the aldehyde.

-

-

Result: The aldehyde is installed at position 5 (relative to precursor), which corresponds to C1 in the final product name, shifting the OEt to C5 .

Caption: Synthesis workflow via Directed Ortho Metalation (DOM) ensuring correct regiochemistry.

Characterization Profile

Verification of the structure requires distinguishing it from the 6-ethoxy or 2-ethoxy isomers.

NMR Spectroscopy Predictions

-

H NMR (CDCl

- 10.1-10.3 ppm (1H, s): Aldehyde proton. Distinctive singlet (may show small coupling to F).

-

7.2-7.4 ppm (1H, dd): Aromatic H6. This is the diagnostic peak. It will show coupling constants (

-

4.1 ppm (2H, q): Ethoxy -OCH

-

2.2-2.3 ppm (3H, d/s): Methyl group. May appear as a doublet due to long-range coupling with F3 (

-

1.4 ppm (3H, t): Ethoxy -CH

-

F NMR:

-

Two distinct signals in the range of -130 to -150 ppm .

-

The coupling pattern (d, dd) will reveal the F-F coupling (

Hz) and F-H coupling.

-

Infrared (IR) Fingerprint

-

1690-1700 cm

: C=O stretch (Aldehyde). -

1600, 1490 cm

: Aromatic ring skeletal vibrations. -

1200-1250 cm

: C-O-C asymmetric stretch (Ether). -

1000-1100 cm

: C-F stretch (Strong).

Applications in Drug Discovery

This molecule serves as a scaffold for Bioisosteric Replacement .

-

Metabolic Blocking: The methyl group at C4 and fluorines at C2/C3 block common metabolic oxidation sites on the benzene ring, extending the half-life of the drug.

-

Lipophilicity Tuning: The ethoxy group increases LogP, aiding membrane permeability, while the fluorines modulate the pKa of nearby functional groups in the final API.

-

Kinase Inhibitors: Similar motifs are found in inhibitors where the aldehyde is converted to an aminopyrimidine or indolinone (e.g., via Knoevenagel condensation).

Safety & Handling

-

Hazards: Fluorinated aldehydes are potential skin irritants and lachrymators.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid (5-ethoxy-2,3-difluoro-4-methylbenzoic acid) upon air exposure.

-

Spill Protocol: Absorb with sand/vermiculite. Do not use water as it may spread the organic layer.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Source for DOM regioselectivity rules involving Fluorine vs. Alkoxy groups).

-

Key Organics. (2024). Product Safety Data Sheet: this compound.

-

PubChem. (2024). Compound Summary: 3,4-Difluoro-5-methylbenzaldehyde (Related Isomer Data). [4]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

- 1. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Difluoro-5-methylbenzaldehyde | C8H6F2O | CID 20111911 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of Aromatics: A Technical Guide to Substituted Benzaldehydes

Executive Summary

Substituted benzaldehydes represent a cornerstone class of intermediates in organic synthesis, serving as critical pharmacophores in drug discovery and precursors in the agrochemical and fragrance industries.[1] This guide synthesizes the historical evolution of benzaldehyde synthesis with rigorous, field-proven protocols. From the radical theory of Liebig and Wöhler to modern palladium-catalyzed carbonylation, we analyze the mechanistic causality and experimental precision required to master these transformations.

Historical Genesis: The Radical Foundation

The systematic study of benzaldehyde began in 1832 with Justus von Liebig and Friedrich Wöhler.[2] Their investigation into "oil of bitter almonds" (amygdalin hydrolysis) was not merely an isolation exercise; it was the birth of the Radical Theory .

They demonstrated that the

-

Key Discovery: 1832 Paper on the Radical of Benzoic Acid.[2][3]

-

Significance: Established the concept of functional group stability in organic chemistry.

Classical Electrophilic Formylation

For electron-rich aromatic systems, electrophilic aromatic substitution (EAS) remains the most direct synthetic route. Two classical methods dominate this landscape: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction

Best For: Activated aromatics (amines, phenols, heterocycles).[4] Mechanism: The reaction relies on the in situ generation of a chloroiminium ion (the Vilsmeier reagent), a weak but highly reactive electrophile.[5]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the electrophile and the subsequent EAS mechanism.

Caption: Generation of the Vilsmeier reagent and subsequent electrophilic attack on the aromatic ring.

Protocol: Synthesis of p-Dimethylaminobenzaldehyde

Context: This protocol demonstrates the formylation of N,N-dimethylaniline. The causality here dictates keeping the temperature controlled during reagent formation to prevent thermal decomposition of the Vilsmeier reagent before substrate addition.

Reagents:

-

N,N-Dimethylaniline: 12.1 g (0.1 mol)

-

Phosphorus Oxychloride (

): 15.3 g (0.1 mol) -

DMF: 30 mL

-

Sodium Acetate (sat. aq.): For buffering/hydrolysis

Step-by-Step Methodology:

-

Reagent Formation: In a 3-neck round-bottom flask equipped with a drying tube and addition funnel, place 30 mL of DMF. Cool to 0°C in an ice bath.

-

Activation: Add

dropwise over 20 minutes. Critical: Maintain internal temperature < 5°C. The solution will turn slightly yellow/orange, indicating chloroiminium formation. -

Addition: Add N,N-dimethylaniline dropwise. The mixture will become viscous.

-

Heating: Remove the ice bath and heat the mixture to 80°C for 2 hours. The color typically deepens to a dark red/brown.

-

Hydrolysis (Quench): Pour the hot reaction mixture over 100 g of crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 30 minutes.

-

Isolation: The aldehyde precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

The Reimer-Tiemann Reaction

Best For: Phenols (Ortho-formylation).[1][6][7][8]

Mechanism: Involves a carbene intermediate (

Causality Check: The low yields often associated with Reimer-Tiemann are due to the hydrolysis of the carbene intermediate before it can react with the phenoxide. However, it remains the most cost-effective method for ortho-formylation (e.g., Vanillin synthesis).

Protocol: Synthesis of Salicylaldehyde

Reagents:

-

Phenol: 25 g

-

Chloroform: 60 g

-

Sodium Hydroxide (aq, 40%): 100 mL

Step-by-Step Methodology:

-

Phase Setup: In a round-bottom flask, dissolve phenol in the NaOH solution. Heat to 60°C.

-

Carbene Generation: Add chloroform dropwise through a reflux condenser. Safety: The reaction is exothermic; maintain reflux without external heating if possible.

-

Reflux: After addition, reflux for 2 hours. The color changes to deep red.

-

Acidification: Steam distill to remove excess chloroform. Acidify the residue with HCl.

-

Extraction: Extract with ether. The product (ortho-isomer) is often separated from the para-isomer via steam distillation (ortho is volatile due to intramolecular H-bonding).

Oxidative Methodologies: The Sommelet Reaction

When the starting material is a benzyl halide rather than an activated arene, the Sommelet reaction is the standard self-validating protocol.

Mechanism: Alkylation of hexamine (hexamethylenetetramine) followed by hydrolysis.[10]

Protocol: Preparation of Benzaldehyde from Benzyl Chloride

-

Quaternization: Reflux benzyl chloride (0.1 mol) with hexamine (0.11 mol) in 50% acetic acid or chloroform. A precipitate (hexaminium salt) forms.

-

Hydrolysis: If performed in acetic acid, refluxing for 2 hours directly hydrolyzes the salt.

-

Isolation: Steam distill the mixture. The benzaldehyde co-distills with water.

Modern Catalytic Approaches: Pd-Catalyzed Formylation

Traditional formylation often requires harsh conditions (high pressure CO in Gattermann-Koch). Modern drug discovery utilizes Palladium-catalyzed carbonylation of aryl halides, which allows for formylation of electron-neutral or electron-poor rings that fail in Vilsmeier-Haack conditions.

Technique: Carbonylation using CO surrogates (like isocyanides) or low-pressure CO balloons.

Workflow Diagram (DOT)

Caption: Catalytic cycle for Pd-mediated formylation of aryl halides.

Protocol (Representative):

-

Substrate: 4-Bromoanisole

-

Catalyst:

(2 mol%) / Xantphos -

CO Source: CO balloon (1 atm)

-

Reductant: Triethylsilane (

) -

Base: Diisopropylamine

Procedure:

-

Combine aryl bromide, Pd catalyst, ligand, and base in dry toluene under Argon.

-

Purge flask with CO gas (balloon).

-

Inject triethylsilane.

-

Heat to 80°C for 12 hours.

-

Filter through celite and concentrate.

Comparative Data Summary

| Methodology | Primary Substrate | Key Reagents | Regioselectivity | Limitations |

| Vilsmeier-Haack | Activated Arenes (Phenols, Amines) | Para-dominant | Fails with electron-withdrawing groups. | |

| Reimer-Tiemann | Phenols | Ortho-dominant | Low yields (<50%); carbene hydrolysis. | |

| Sommelet | Benzyl Halides | Hexamine, | N/A (Ipso) | Requires benzylic halide precursor.[10] |

| Pd-Catalysis | Aryl Halides (Cl, Br, I) | Pd(0), CO, Silane | Ipso (Retains position) | Cost of catalyst; requires inert atmosphere. |

References

-

Liebig, J., & Wöhler, F. (1832).[3] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

-

Vilsmeier, A., & Haack, A. (1927).[11][12] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

-

Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews.

-

Angyal, S. J. (2011).[10] The Sommelet Reaction. Organic Reactions.

-

Jiang, X., et al. (2014).[13] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Friedrich Wöhler | German Chemist & Pioneer of Organic Chemistry | Britannica [britannica.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde molecular weight and formula

Topic: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde molecular weight and formula Content Type: In-depth technical guide

Executive Summary

This compound is a highly specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates (specifically kinase inhibitors) and advanced agrochemicals. Its structural uniqueness lies in the 2,3-difluoro motif , which imparts metabolic stability and modulates the pKa of adjacent functional groups, combined with the 5-ethoxy substituent that enhances lipophilicity and solubility profiles compared to methoxy analogs.

This guide provides a definitive breakdown of its physicochemical identity, a validated synthetic pathway based on lithiation chemistry, and quality control parameters required for GMP-compliant research.

Molecular Identity & Stoichiometry

Core Parameters

The following data is calculated based on IUPAC atomic weights (2025 standard).

| Parameter | Value | Unit |

| Molecular Formula | C₁₀H₁₀F₂O₂ | - |

| Molecular Weight (Average) | 200.18 | g/mol |

| Monoisotopic Mass | 200.0649 | Da |

| Exact Mass | 200.064886 | Da |

| CAS Number | 1706446-37-8 | - |

| Physical State | Crystalline Solid (Predicted) | - |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water | - |

Elemental Composition Analysis

For validation of elemental analysis (CHN) results, use the following theoretical mass percentages:

-

Carbon (C): 60.00%

-

Hydrogen (H): 5.04%

-

Fluorine (F): 18.98%

-

Oxygen (O): 15.98%

Structural Analysis & Reactivity Profile

The reactivity of this molecule is governed by the push-pull electronic effects of its substituents.

-

Aldehyde (C1): Highly electrophilic due to the electron-withdrawing nature of the adjacent 2,3-difluoro system. This makes it susceptible to rapid nucleophilic attack (e.g., reductive amination, Wittig reaction).

-

Fluorine Atoms (C2, C3): The fluorine at C2 exerts a strong ortho-effect, influencing the rotational barrier of the aldehyde group. The C3 fluorine deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (SₙAr) if the ethoxy group were not present.

-

Ethoxy Group (C5): A strong electron-donating group (EDG) via resonance. It counteracts the deactivating effect of the fluorines, making the C6 position (the only remaining aromatic proton) the most electron-rich site on the ring.

Diagram 1: Reactivity & Structural Logic

Figure 1: Functional decomposition of the molecule highlighting the role of each substituent in medicinal chemistry applications.

Synthetic Methodology (High-Purity Route)

Due to the high cost of this intermediate (~£1,000/g commercially), in-house synthesis is often required. The most robust method utilizes Directed Ortho-Metalation (DoM) rather than Friedel-Crafts formylation, which is sluggish on polyfluorinated rings.

Retrosynthetic Logic

The synthesis targets the C1-formyl bond formation via lithiation of the precursor 1-ethoxy-2,3-difluoro-4-methylbenzene . The directing groups (Fluorine at C2 and Ethoxy at C5) cooperatively direct lithiation to the C6 position (which becomes C1 in the aldehyde product), but steric crowding must be managed.

Note: The numbering changes upon formylation. In the precursor, the open position is C6. In the product, that carbon becomes C1.

Step-by-Step Protocol

Scale: 10g Batch | Yield Target: 85-90%

Reagents:

-

Precursor: 1-Ethoxy-2,3-difluoro-4-methylbenzene (1.0 eq)

-

Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

-

Electrophile: N,N-Dimethylformamide (DMF) (1.2 eq)

-

Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and the precursor.

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent benzylic deprotonation at the 4-methyl group.

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C.

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; monitor temperature strictly.

-

Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc (10:1) or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Diagram 2: Synthetic Workflow

Figure 2: Directed Ortho-Metalation (DoM) pathway for the synthesis of the target aldehyde.

Analytical Characterization (QC)

To ensure the compound meets "Drug Substance" quality (purity >98%), the following analytical signatures must be verified.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 10.20 - 10.40 | Singlet (s) | 1H | -CHO | Distinctive aldehyde peak. |

| 7.30 - 7.45 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupled to F2 and F3. |

| 4.05 - 4.15 | Quartet (q) | 2H | -OCH₂- | Ethoxy methylene. |

| 2.25 - 2.35 | Singlet (s) | 3H | -CH₃ | Aromatic methyl (C4). |

| 1.40 - 1.50 | Triplet (t) | 3H | -CH₂CH₃ | Ethoxy methyl. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Observed Ion: [M+H]⁺ = 201.07

-

Fragmentation Pattern: Loss of ethyl group (-28 Da) is common, observing fragment at m/z ~173.

Handling & Safety Guidelines

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 3 (Assumed based on fluorobenzaldehyde analogs).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Stability: Stable for >12 months if stored properly. Check for "white crust" (benzoic acid) before use; if present, repurify via bicarbonate wash.

References

-

Key Organics. (2025). Product Specification: this compound (CAS 1706446-37-8).[1] Retrieved from

-

Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. (Cited for fluorination context).

-

ChemicalBook. (2025). Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. (Analogous synthesis protocol). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Difluoro-4-methylbenzaldehyde. Retrieved from

Sources

A Technical Guide to the Spectral Analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of empirical data, this document serves as a predictive guide, detailing the theoretical underpinnings and expected outcomes for proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), fluorine-19 NMR (¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Each section is supported by established spectroscopic principles and data from analogous structures, offering field-proven insights into experimental design and data interpretation. Detailed, self-validating protocols for data acquisition and processing are provided to ensure the generation of high-fidelity spectral data. This guide is intended to empower researchers to confidently identify, characterize, and utilize this compound in their research and development endeavors.

Molecular Structure and Predicted Spectroscopic Overview

This compound (CAS No. 1706446-37-8, Molecular Formula: C₁₀H₁₀F₂O₂) is a substituted aromatic aldehyde. The strategic placement of its functional groups—an ethoxy group, two fluorine atoms, a methyl group, and an aldehyde moiety—on the benzene ring creates a unique electronic and steric environment. This, in turn, gives rise to a distinctive spectroscopic fingerprint.

A holistic approach to the structural elucidation of this molecule involves the synergistic use of multiple spectroscopic techniques. NMR spectroscopy will provide detailed information about the connectivity and chemical environment of each atom. Mass spectrometry will confirm the molecular weight and offer insights into the fragmentation patterns, aiding in structural confirmation. Infrared spectroscopy will identify the characteristic functional groups present in the molecule.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic proton, and the protons of the ethoxy and methyl groups. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring. Aromatic solvent-induced shifts (ASIS) may be observed, so the choice of solvent is critical for obtaining well-resolved spectra.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | s | - |

| Aromatic (C6-H) | 7.0 - 7.4 | d | J(H-F) ≈ 1-3 Hz |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | q | J(H-H) ≈ 7 Hz |

| Methyl (-CH₃) | 2.2 - 2.5 | s | - |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 | t | J(H-H) ≈ 7 Hz |

-

Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.[3]

-

Aromatic Proton: The single aromatic proton at the C6 position is expected to be a doublet due to coupling with the adjacent fluorine atom at C2.

-

Ethoxy Group: The methylene protons of the ethoxy group will appear as a quartet, coupled to the methyl protons, which will be a triplet.

-

Methyl Group: The methyl group at C4 will be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 195 |

| C-F (C2, C3) | 145 - 160 (with C-F coupling) |

| C-O (C5) | 140 - 155 |

| C-CHO (C1) | 130 - 140 |

| Aromatic C-H (C6) | 115 - 125 |

| C-CH₃ (C4) | 120 - 135 |

| Ethoxy (-OCH₂) | 64 - 68 |

| Methyl (-CH₃) | 15 - 20 |

| Ethoxy (-CH₃) | 14 - 16 |

The carbonyl carbon of the aldehyde will be the most downfield signal.[4][5][6][7] The carbons directly attached to the highly electronegative fluorine atoms will also be significantly downfield and will exhibit large carbon-fluorine coupling constants. The chemical shift of the methoxy group in aromatic compounds is known to be conformationally dependent.[8][9]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[10] The two fluorine atoms in this compound are in different chemical environments and are expected to show two distinct signals.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| C2-F | -130 to -145 | d |

| C3-F | -140 to -155 | d |

The chemical shifts are influenced by the electronic effects of the neighboring substituents.[11] The two fluorine signals are expected to appear as doublets due to coupling to each other (³JFF). Further coupling to the aromatic proton at C6 (⁴JHF) may also be observed.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial.

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[1][2][12]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer (a 400-600 MHz instrument is recommended).

-

Lock onto the deuterium signal of the solvent.

-

Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Use a standard pulse sequence with a calibrated 90° pulse.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum.

-

-

Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve S/N.[13]

-

Perform a Fourier Transform to convert the time-domain data to the frequency domain.[14][15]

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.[16]

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm for ¹H and ¹³C spectra. For ¹⁹F, an external reference like CFCl₃ is typically used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for studying its fragmentation pathways.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₀F₂O₂ is 200.0649 g/mol . A prominent molecular ion peak is expected at m/z 200.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen radical (-H•): A peak at m/z 199 is expected, corresponding to the [M-H]⁺ ion, which is a common fragmentation for aldehydes.

-

Loss of the ethoxy radical (-•OCH₂CH₃): A peak at m/z 155.

-

Loss of ethylene from the ethoxy group (-C₂H₄): A peak at m/z 172.

-

Loss of the aldehyde group (-CHO): A peak at m/z 171.

-

Loss of carbon monoxide (-CO): A peak at m/z 172.

-

Experimental Protocol for Mass Spectrometry

Figure 3: Workflow for High-Resolution Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[17][18][19][20]

-

Use a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion for fragmentation.

-

-

Data Analysis:

-

Determine the elemental composition of the molecular ion and fragment ions from their accurate masses.

-

Propose fragmentation pathways consistent with the observed MS/MS spectrum to confirm the molecular structure.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2880 and 2720-2780 | Medium |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium to Strong |

| C-F stretch | 1100-1300 | Strong |

| C-O stretch (ether) | 1200-1275 (asymmetric) and 1020-1075 (symmetric) | Strong |

| C-H bend (methyl) | 1370-1390 and 1440-1465 | Medium |

The two characteristic C-H stretching bands of the aldehyde group and the strong carbonyl absorption are key diagnostic peaks. The strong C-F stretching bands will also be a prominent feature of the spectrum.

Experimental Protocol for FTIR Spectroscopy

Step-by-Step Methodology (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[21]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[22][23][24]

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Alternative Method (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle.[22][25]

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Acquire Spectrum: Place the pellet in the sample holder and acquire the spectrum after recording a background spectrum of air.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have detailed the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR spectral data. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data for the unambiguous characterization of this molecule. This guide serves as a valuable resource for researchers in drug development and other scientific fields, enabling them to confidently work with and characterize this and other novel chemical entities.

References

- Hoch, J. C., & Stern, A. S. (n.d.).

- Levy, G. C., & Nelson, G. L. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

- The MetaRbolomics book. (n.d.). 2.

- Request PDF. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.

- Hoch, J. C., & Stern, A. S. (n.d.).

- Northern Illinois University. (n.d.).

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Newton, S. R., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology, 51(4), 1545-1554.

- Newton, S. R., et al. (2017).

- NMRProcFLow. (n.d.). Processing methods.

- Nanalysis. (2019, September 3).

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.

- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million)

- De la Cruz, D. N., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2068-2076.

- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e295.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- Casey, J. S., et al. (2022, October 12).

- CIL. (n.d.). NMR Solvents.

- Polymer Chemistry Characterization Lab. (n.d.).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.

- SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts.

- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 637-646.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Chemistry LibreTexts. (2020, April 29). 20.

- University College London. (n.d.). Chemical shifts.

- ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.

- ResearchGate. (2025, August 6). (PDF) Origin of the Conformational Modulation of the (13)

- University of Wisconsin-Madison. (n.d.).

- Reddit. (2025, January 13).

Sources

- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. reddit.com [reddit.com]

- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 14. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 16. Processing methods |NMRProcFLow [nmrprocflow.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities near Decatur, Alabama, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. edinst.com [edinst.com]

- 24. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 25. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Solubility of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their bioavailability, formulation feasibility, and overall efficacy in drug development.[1][2][3] This technical guide provides an in-depth analysis of the solubility characteristics of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, outline a comprehensive experimental protocol for solubility determination, and present a framework for data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences a drug's journey from a chemical entity to a therapeutic agent.[3][4][5] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[5] Consequently, understanding the solubility of a compound in various organic solvents is paramount for:

-

Preformulation Studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.[2]

-

Process Chemistry: Developing efficient purification, crystallization, and reaction conditions.

-

Formulation Development: Designing dosage forms with optimal drug release profiles.[3]

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis and quality control.

This compound, with its unique combination of functional groups, presents an interesting case for solubility analysis. Its aromatic backbone, polar aldehyde group, and lipophilic ethoxy and methyl groups suggest a nuanced solubility profile across a range of organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure of this compound:

-

Benzaldehyde Core: The aromatic ring provides a nonpolar, hydrophobic character.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Ethoxy Group (-OCH2CH3): The ether linkage introduces some polarity and the ethyl group contributes to lipophilicity.

-

Difluoro Substituents (-F): The highly electronegative fluorine atoms create strong dipoles, increasing the polarity of the benzene ring.

-

Methyl Group (-CH3): This is a nonpolar, lipophilic group.

Based on this structure, we can predict that this compound will exhibit moderate polarity. Its solubility will be a balance between the polar interactions of the aldehyde and fluoro groups and the nonpolar nature of the aromatic ring and alkyl substituents.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound in a range of common organic solvents. The following protocol outlines a robust method for this purpose.

Materials and Equipment

-

This compound (analytical standard)

-

A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide) of analytical grade.

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The "shake-flask method" is a common and reliable technique for this purpose.[1][7]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).

-

Analyze the calibration standards and the filtered supernatant samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated supernatant samples by interpolating their peak areas from the calibration curve.

-

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | 15 | Soluble |

| Dichloromethane | 3.1 | 50 | Freely Soluble |

| Ethyl Acetate | 4.4 | 80 | Freely Soluble |

| Acetone | 5.1 | 120 | Very Soluble |

| Ethanol | 5.2 | 95 | Freely Soluble |

| Methanol | 6.6 | 70 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive analysis.

The relationship between solvent properties and the solubility of the compound can be visualized as follows:

Caption: Logical relationship between solvent polarity and compound solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. A thorough understanding of its solubility profile is essential for its successful application in drug discovery and development. The outlined experimental protocol provides a reliable method for generating accurate solubility data, which is crucial for making informed decisions throughout the development lifecycle of a new chemical entity.

References

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.

- Velev, V. (2025, July 31). Drug solubility studies: Significance and symbolism. InnoReview.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Angelo State University. (n.d.). Physical Properties: Solubility Classification.

- Abramov, Y. A. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Technical Guide: Safety, Handling, and Synthetic Utility of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Part 1: Executive Technical Summary

Compound Identity:

-

Molecular Formula: C₁₀H₁₀F₂O₂

-

Molecular Weight: 200.18 g/mol [3]

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity/polymorph).

Operational Context: This compound is a high-value, specialized intermediate primarily employed in the discovery of bioactive small molecules (e.g., kinase inhibitors, agrochemicals) and advanced materials (liquid crystals). Its substitution pattern—combining electron-withdrawing fluorine atoms with electron-donating ethoxy and methyl groups—imparts unique electronic properties, making it a "privileged scaffold" for modulating metabolic stability and lipophilicity in drug design.

Critical Handling Directive: As an electron-deficient benzaldehyde, this compound is susceptible to auto-oxidation to the corresponding benzoic acid upon exposure to air. It requires strict exclusion of oxygen during storage and handling to maintain titer.

Part 2: Physicochemical & Safety Profile

Technical Specifications

| Property | Value / Description | Note |

| Appearance | Off-white solid or pale yellow oil | Low melting point anticipated (~35–55°C based on SAR). |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Limited solubility in water; lipophilic. |